2-Thiophenecarbonitrile,3-ethoxy-(9CI)
Description
2-Thiophenecarbonitrile,3-ethoxy-(9CI) is a substituted thiophene derivative characterized by a cyano (-CN) group at position 2 and an ethoxy (-OCH₂CH₃) substituent at position 3 of the thiophene ring. This compound is of interest in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceuticals or materials science .
Properties
CAS No. |
181064-01-7 |
|---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.199 |
IUPAC Name |
3-ethoxythiophene-2-carbonitrile |
InChI |
InChI=1S/C7H7NOS/c1-2-9-6-3-4-10-7(6)5-8/h3-4H,2H2,1H3 |
InChI Key |
QVAWZEKPRBCWCR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC=C1)C#N |
Synonyms |
2-Thiophenecarbonitrile,3-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key structural analogs differ in substituent type, position, and electronic effects:
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|---|
| 2-Thiophenecarbonitrile,3-ethoxy-(9CI) | 2-CN, 3-OCH₂CH₃ | C₇H₇NOS | ~153.2 | Ethoxy (electron-donating), enhances ring stability |
| 2-Thiophenecarbonitrile,4-hydroxy-3-(methoxymethoxy)- (CAS 265980-10-7) | 2-CN, 3-OCH₂OCH₃, 4-OH | C₇H₇NO₃S | 185.20 | Methoxymethoxy (polar, steric bulk), hydroxy (H-bonding) |
| 2-Thiophenecarbonitrile,5-(1-hydroxyethyl)- (CAS 353460-76-1) | 2-CN, 5-CH₂CH₂OH | C₇H₇NOS | ~153.2 | Hydroxyethyl (polar, H-bond donor) |
| 2-Thiophenecarbonitrile,5-(aminomethyl)-3-methyl | 2-CN, 3-CH₃, 5-CH₂NH₂ | C₇H₈N₂S | ~152.2 | Aminomethyl (basic, nucleophilic) |
Key Observations :
- Electronic Effects: Ethoxy and methoxymethoxy groups donate electrons via resonance, stabilizing the thiophene ring, while hydroxy and cyano groups withdraw electrons, increasing electrophilicity .
- Polarity and Solubility: Hydroxyethyl and aminomethyl substituents enhance polarity and aqueous solubility compared to ethoxy or methyl groups .
Reactivity in Arylation Reactions
Evidence highlights significant differences in reactivity between thiophene and furan derivatives. For example:
- Arylation of 2-furancarbonitrile yields 24.7% , whereas 2-thiophenecarbonitrile derivatives (e.g., compound 1b) yield only 12.4% under similar conditions .
- The lower reactivity of thiophene derivatives is attributed to the aromatic stabilization of the sulfur-containing ring, which reduces susceptibility to electrophilic substitution compared to furan .
Research Findings and Limitations
- Reactivity Trade-offs : While ethoxy-substituted thiophenecarbonitriles exhibit moderate stability, their lower arylation yields compared to furan derivatives limit efficiency in certain synthetic pathways .
- Structural Diversity : Substitution patterns (e.g., methoxymethoxy in CAS 265980-10-7) introduce steric hindrance, which may complicate further functionalization but improve selectivity in target interactions .
- Data Gaps: Limited quantitative data on physical properties (e.g., melting points, solubility) for 3-ethoxy derivatives necessitate further experimental characterization.
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